![molecular formula C6H4ClN3O2S B2469847 Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride CAS No. 2219368-66-6](/img/structure/B2469847.png)

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

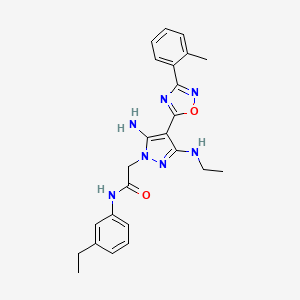

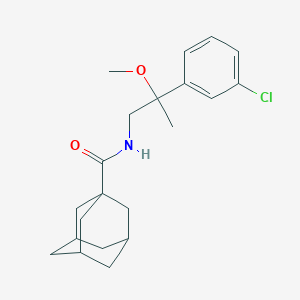

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is a heterocyclic compound with the molecular formula C6H4ClN3O2S . It has an average mass of 217.633 Da and a monoisotopic mass of 216.971268 Da .

Molecular Structure Analysis

The InChI code for Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride is 1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H . This indicates the molecular structure of the compound. For a detailed structural analysis, specialized software or resources that can interpret InChI codes may be needed.Scientific Research Applications

Fluorescent Probes and Materials

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride (PPSC) and its derivatives have garnered attention as strategic compounds for optical applications. Here’s why:

Stability and Comparisons: PPSCs’ properties and stability are comparable to commercial probes like coumarin-153, prodan, and rhodamine 6G .

Metal-Organic Frameworks (MOFs) for Synthesis

PPSCs find application in MOFs with sulfonic acid tags. These MOFs play a crucial role in the synthesis of pyrazolo[3,4-b]pyridines via cooperative vinylogous anomeric-based oxidation .

Biological Evaluation

Newly synthesized PPSC derivatives have been screened for their in vitro inhibitory activity against bacteria (Escherichia coli, Staphylococcus aureus, Bacillus cereus) and fungi (Penicillium sp., Aspergillus fumigatus, Syncephalastrum sp.) .

Anti-Inflammatory Properties

The 4-amino derivative of PPSC was found to be a more potent anti-inflammatory agent than aspirin .

1,2,3-Triazolo[1,5-a]pyrazines

PPSCs contribute to the synthesis of 1,2,3-triazolo[1,5-a]pyrazines, which have diverse applications. Methods include intramolecular cyclization of pyrazinyl hydrazones and formation of 1,2,3-triazolo[1,5-a]pyrazinium-5-olates .

Mechanism of Action

Target of Action

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride has been identified as a potential inhibitor of human kinases . The primary targets of this compound are the human kinases GSK-3β, CDK-2, and CDK-4 . These kinases play crucial roles in cell cycle regulation and signal transduction pathways, making them important targets for therapeutic intervention.

Mode of Action

The compound interacts with its targets through a process of selective inhibition . It binds to the active sites of the kinases, preventing them from phosphorylating their substrates and thus disrupting the signaling pathways they regulate .

Biochemical Pathways

The inhibition of these kinases by Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride affects multiple biochemical pathways. For instance, GSK-3β is involved in the Wnt signaling pathway, which plays a role in cell proliferation and differentiation. CDK-2 and CDK-4 are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest .

Pharmacokinetics

The pharmacokinetic properties of Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride have been optimized to improve its absorption, distribution, metabolism, and excretion (ADME) profile . This optimization has resulted in improved bioavailability, allowing the compound to reach its targets in the body more effectively .

Result of Action

The molecular and cellular effects of Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride’s action include significant inhibition of kinase activity, leading to disruption of the signaling pathways they regulate . This can result in cell cycle arrest and potentially induce apoptosis in cancer cells .

properties

IUPAC Name |

pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWLTLNQGXIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2N=C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-b]pyridazine-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Benzyl-2-chloro-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]acetamide](/img/structure/B2469770.png)

![3-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorophenyl}propanoic acid](/img/structure/B2469771.png)

![tert-butyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2469779.png)

![6-Amino-3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2469780.png)

![3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2469786.png)

![2-tert-Butyl 6-ethyl 2-azabicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B2469787.png)